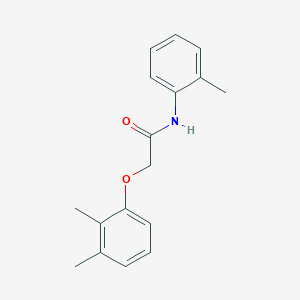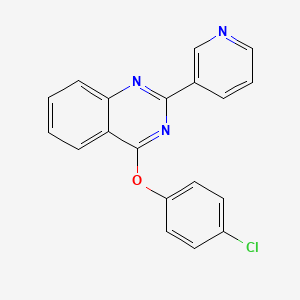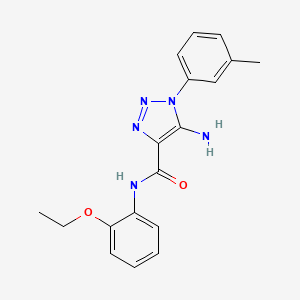![molecular formula C23H37N5O B5576932 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5576932.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C23H37N5O and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.29981082 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Research has focused on the synthesis of various pyrimidine derivatives, exploring their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. One study detailed the creation of 4-piperazinopyrimidines with a methylthio substituent, highlighting their potential in clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Platelet-Activating Factor (PAF) Antagonists
Another application involves designing compounds to act as potent, orally active platelet-activating factor (PAF) antagonists. Replacement of certain molecular structures with a 2-methylimidazo[4,5-c]pyridine group led to new derivatives showing high potency in vitro and in vivo, suggesting their use in pharmacological evaluation for conditions involving PAF (Carceller et al., 1996).
Antibacterial Agents
The development of antibacterial agents has also been a significant area of research. Studies have involved the synthesis of pyrido[2,3-d]pyrimidine derivatives, demonstrating enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa. These findings indicate the potential of such compounds in treating infections resistant to conventional antibiotics (Matsumoto & Minami, 1975).
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c1-19-24-21(26-12-6-3-7-13-26)18-22(25-19)27-14-16-28(17-15-27)23(29)11-10-20-8-4-2-5-9-20/h18,20H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHVCIXVIAOKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5576852.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methylindole-3-carboxamide](/img/structure/B5576855.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B5576873.png)
![4-[4-(difluoromethoxy)phenyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B5576874.png)

![1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole](/img/structure/B5576879.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5576904.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5576931.png)
![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)
